Cas no 86-98-6 (4,7-Dichloroquinoline)

4,7-Dichloroquinoline structure
4,7-Dichloroquinoline structure
اسم المنتج:4,7-Dichloroquinoline
كاس عدد:86-98-6
وسط:C9H5Cl2N
ميغاواط:198.048700094223
MDL:MFCD00006774
CID:34400
PubChem ID:6866

4,7-Dichloroquinoline الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • 4,7-Dichloroquinoline
    • 4,7-Dichloroquinone
    • 4,7-DICHLOLROQUINOLINE
    • 4,7-Dichlor-chinolin
    • 4,7-DICHLORCHINOLIN
    • 4,7-DICHLOROQUINOLI
    • 4,7-dichloro-quinolin
    • 4,7-DICHLOROQUINOLINE FOR SYNTHESIS
    • 4,7-Dichloroquinoline,tech.
    • 4,7-dichloroquinolne
    • 4.7-dichloroquinoline
    • 7-Dichloroquinoline
    • Chloroquine Related Compound A (25 mg) (4,7-dichloroquinoline)
    • TL 1473
    • 5-20-07-00316 (Beilstein Handbook Reference)
    • AI3-50374
    • 4, 7-Dichloroquinoline
    • AC-10930
    • F0001-2149
    • UNII-Z61O2HEQ2J
    • D77863
    • BRN 0125359
    • C9-H5-Cl2-N
    • BP-12433
    • C9H5Cl2N
    • CS-O-01361
    • 86-98-6
    • D1100
    • SY001735
    • NSC-593
    • HYDROXYCHLOROQUINE SULFATE IMPURITY G [EP IMPURITY]
    • EINECS 201-714-7
    • FT-0617285
    • Amodiaquine Impurity 1
    • 4,7-dichlorquinolin
    • 4,7 Dichloroquinoline
    • SCHEMBL317202
    • Z61O2HEQ2J
    • 4,7-bis(chloranyl)quinoline
    • NCGC00357128-01
    • 4,7-Dichloroquinoline, >=99%
    • 4,7-dichloroquinolinium
    • 4,7-Dichloroquinoline, 97%
    • BCP32636
    • 1138471-54-1
    • BIDD:GT0207
    • MFCD00006774
    • CAS-86-98-6
    • Quinoline,7-dichloro-
    • STR01070
    • CHEMBL319828
    • 4,7- Dichloroquinoline
    • 4,7-Dichloroquinoline; Quinoline, 4,7-dichloro-; NSC 593; Chloroquine Related Compound A; Hydroxychloroquine Sulfate Impurity G; Hydroxychloroquine Impurity G
    • DTXCID7031163
    • NSC 593
    • DTXSID0052590
    • Z104477684
    • 4,7-Dichloro-quinoline
    • QUINOLINE, 4,7-DICHLORO-
    • SB67463
    • AKOS000119603
    • EN300-20302
    • A841902
    • Tox21_303863
    • HY-59243
    • BCP32292
    • FT-0617286
    • AC-31966
    • CS-W020014
    • LS-141805
    • WLN: T66 BNJ EG IG
    • Q27295050
    • 4,7Dichloroquinoline
    • DICHLOROQUINOLINE, 4,7-
    • NSC593
    • PS-8247
    • Q-200422
    • AM81211
    • 4,7-Dichloroquinoline (ACI)
    • NS00004530
    • 47-dichloro-Quinoline
    • DB-011261
    • Quinoline, 4,7dichloro
    • HYDROXYCHLOROQUINE SULFATE IMPURITY G (EP IMPURITY)
    • MDL: MFCD00006774
    • نواة داخلي: 1S/C9H5Cl2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H
    • مفتاح Inchi: HXEWMTXDBOQQKO-UHFFFAOYSA-N
    • ابتسامات: ClC1C=C2C(C(=CC=N2)Cl)=CC=1
    • برن: 125359

حساب السمة

  • نوعية دقيقة: 196.98000
  • النظائر كتلة واحدة: 196.979905
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 0
  • عدد مستقبلات الهيدروجين بوند: 1
  • عدد الذرات الثقيلة: 12
  • تدوير ملزمة العد: 0
  • تعقيدات: 163
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • إكسلوغ 3: nothing
  • تهمة السطحية: 0
  • طوبولوجي سطح القطب: 12.9
  • tautomeric العد: nothing

الخصائص التجريبية

  • اللون / الشكل: Acicular crystals
  • كثيف: 1.4178 (rough estimate)
  • نقطة انصهار: 81-83 °C (lit.)
  • نقطة الغليان: 148°C/10mmHg(lit.)
  • نقطة الوميض: 164 ºC
  • انكسار: 1.6300 (estimate)
  • الذوبان: chloroform: soluble50mg/mL, clear, colorless to greenish-yellow
  • معامل توزيع المياه: Insoluble
  • بسا: 12.89000
  • لوغب: 3.54160
  • الذوبان: Insoluble in water

4,7-Dichloroquinoline أمن المعلومات

4,7-Dichloroquinoline بيانات الجمارك

  • رمز النظام المنسق:2933499013
  • بيانات الجمارك:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4,7-Dichloroquinoline الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
Enamine
EN300-20302-5.0g
4,7-dichloroquinoline
86-98-6 96%
5g
$29.0 2023-04-20
Enamine
EN300-20302-25.0g
4,7-dichloroquinoline
86-98-6 96%
25g
$38.0 2023-04-20
eNovation Chemicals LLC
D548763-25g
4,7-Dichloroquinoline
86-98-6 97%
25g
$110 2024-05-24
TRC
D436060-1g
4,7-Dichloroquinoline
86-98-6
1g
$ 63.00 2023-09-07
TRC
D436060-25 g
4,7-Dichloroquinoline
86-98-6
25g
$ 120.00 2022-01-09
eNovation Chemicals LLC
Y1196688-500g
4,7-Dichloroquinoline
86-98-6 97%
500g
$105 2024-07-21
Life Chemicals
F0001-2149-1g
"4,7-Dichloroquinoline"
86-98-6 95%+
1g
$21.0 2023-11-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1065363-500g
4,7-Dichloroquinoline
86-98-6 98%
500g
¥1072.00 2024-07-28
Fluorochem
078074-1kg
4,7-Dichloroquinoline
86-98-6 95%
1kg
£357.00 2022-03-01
eNovation Chemicals LLC
D961630-1kg
4,7-Dichloroquinoline
86-98-6 97%
1kg
$400 2024-06-05

4,7-Dichloroquinoline طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Phenylsilane Catalysts: 3-Methyl-1-phenyl-2-phospholene 1-oxide Solvents: Acetonitrile ;  16 h
المراجع
Metal-Free Deoxygenation of Amine N-Oxides: Synthetic and Mechanistic Studies
Lecroq, William; et al, ChemPhysChem, 2021, 22(12), 1237-1242

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Perchloric acid ,  Chlorine Solvents: Acetic acid ,  Water
المراجع
Further studies of mechanisms of chlorinolysis of sulfur-carbon bonds. The mechanism of abnormal chlorinolysis and desulfonylation of sulfonyl chlorides. III
Kwart, H.; et al, Journal of Organic Chemistry, 1965, (4), 1188-95

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, reflux
1.2 Reagents: Water
2.1 Reagents: Phosphorus oxychloride Solvents: Phosphorus oxychloride ;  1 h, reflux
المراجع
A novel synthesis of substituted quinolines using ring-closing metathesis (RCM): its application to the synthesis of key intermediates for anti-malarial agents
Theeraladanon, Chumpol; et al, Tetrahedron, 2004, 60(13), 3017-3035

طريقة الإنتاج 4

رد فعل الشرط
1.1 95 °C
2.1 Solvents: Nitrobenzene ;  90 °C
3.1 Reagents: Phosphorus oxychloride ;  rt
المراجع
Syntheses and anti-cholinesterase activity of 4-N-phenylaminoquinoline derivatives
Liu, Yuming; et al, Gaodeng Xuexiao Huaxue Xuebao, 2017, 38(3), 392-397

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: 3,5-Bis(1,1-dimethylethyl) 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate Catalysts: Tris(2,2′-bipyridyl)dichlororuthenium(II) hexahydrate Solvents: Acetonitrile ;  5 min, rt
المراجع
Highly Chemoselective Deoxygenation Of N-Heterocyclic N-Oxides Using Hantzsch Esters As Mild Reducing Agents
An, Ju Hyeon; et al, Journal of Organic Chemistry, 2021, 86(3), 2876-2894

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Chlorine Solvents: Acetic acid ,  Water
المراجع
Further observations on the mechanism of chlorinolysis of sulfur-carbon bonds; the chlorinolysis of 4-benzylthio-7-chloroquinoline
Kwart, Harold; et al, Journal of the American Chemical Society, 1958, 80, 884-7

طريقة الإنتاج 7

رد فعل الشرط
1.1 -
2.1 Reagents: Phosphorus oxychloride
المراجع
Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines
Lin, Ai Jeng; et al, Journal of Medicinal Chemistry, 1978, 21(3), 268-72

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Hexane Solvents: 1,1′-Biphenyl, mixt. with 1,1′-oxybis[benzene] ;  15 min, rt
2.1 Reagents: Phosphorus oxychloride ;  6 h, rt → reflux; reflux → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, cooled
المراجع
Synthesis, antituberculosis studies and biological evaluation of new quinoline derivatives carrying 1,2,4-oxadiazole moiety
Shruthi, T. G.; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(1), 97-102

طريقة الإنتاج 9

رد فعل الشرط
1.1 Solvents: 1,1′-Biphenyl, mixt. with 1,1′-oxybis[benzene]
المراجع
Some problems in the synthesis of an antimalarial intermediate
Marina, Mary, Transactions of the Illinois State Academy of Science, 1956, 49, 73-6

طريقة الإنتاج 10

رد فعل الشرط
1.1 4 h, 240 °C; 240 °C → rt
1.2 Solvents: Hexane ;  15 min, rt
2.1 Reagents: Phosphorus oxychloride ;  6 h, rt → reflux; reflux → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
المراجع
Design, synthesis and study of antibacterial and antitubercular activity of quinoline hydrazone hybrids
Shruthi, T. G.; et al, Heterocyclic Communications, 2020, 26(1), 137-147

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Phosphorus oxychloride
المراجع
4,7-Dichloroquinoline
Price, Charles C.; et al, Organic Syntheses, 1948, 28, 38-41

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Dimethylformamide ,  Phosphorus oxychloride Solvents: 1,2-Dichloroethane
المراجع
Process for producing 4-chloroquinoline derivatives
, Hungary, , ,

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: 3,5-Bis(1,1-dimethylethyl) 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate Catalysts: Eosin Solvents: Acetonitrile ;  1 h, rt
المراجع
Highly chemoselective deoxygenation of N-heterocyclic N-oxides under transition metal-free conditions
Kim, Se Hyun; et al, Organic & Biomolecular Chemistry, 2021, 19(16), 3735-3742

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Oxygen Catalysts: Iron oxide (nanoparticles, nitrogen-doped graphene-encapsulated) ,  Graphene (nitrogen-doped, iron oxide nanoparticle-containing) Solvents: Heptane ;  10 bar → 50 bar, rt; rt → 100 °C; 12 h, 15 bar, 100 °C; 100 °C → rt
1.2 Reagents: Dodecane Solvents: Ethyl acetate ;  rt
المراجع
Synthesis and Characterization of Iron-Nitrogen-Doped Graphene/Core-Shell Catalysts: Efficient Oxidative Dehydrogenation of N-Heterocycles
Cui, Xinjiang; et al, Journal of the American Chemical Society, 2015, 137(33), 10652-10658

طريقة الإنتاج 15

رد فعل الشرط
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  1 h, 50 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, reflux
2.2 Reagents: Water
3.1 Reagents: Phosphorus oxychloride Solvents: Phosphorus oxychloride ;  1 h, reflux
المراجع
A novel synthesis of substituted quinolines using ring-closing metathesis (RCM): its application to the synthesis of key intermediates for anti-malarial agents
Theeraladanon, Chumpol; et al, Tetrahedron, 2004, 60(13), 3017-3035

طريقة الإنتاج 16

رد فعل الشرط
1.1 4 h, 110 °C; 110 °C → rt
1.2 Solvents: Hexane ;  15 min, rt
2.1 4 h, 240 °C; 240 °C → rt
2.2 Solvents: Hexane ;  15 min, rt
3.1 Reagents: Phosphorus oxychloride ;  6 h, rt → reflux; reflux → rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
المراجع
Design, synthesis and study of antibacterial and antitubercular activity of quinoline hydrazone hybrids
Shruthi, T. G.; et al, Heterocyclic Communications, 2020, 26(1), 137-147

طريقة الإنتاج 17

رد فعل الشرط
1.1 Solvents: Nitrobenzene ;  90 °C
2.1 Reagents: Phosphorus oxychloride ;  rt
المراجع
Syntheses and anti-cholinesterase activity of 4-N-phenylaminoquinoline derivatives
Liu, Yuming; et al, Gaodeng Xuexiao Huaxue Xuebao, 2017, 38(3), 392-397

طريقة الإنتاج 18

رد فعل الشرط
1.1 Solvents: Diphenyl ether ;  reflux
2.1 Reagents: Phosphorus oxychloride ;  2 h, heated
2.2 Reagents: Water ;  cooled
2.3 Reagents: Ammonium hydroxide ;  basified
المراجع
Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents
Su, Tong; et al, European Journal of Medicinal Chemistry, 2019, 178, 154-167

طريقة الإنتاج 19

رد فعل الشرط
1.1 Reagents: Phosphorus oxychloride Solvents: Phosphorus oxychloride ;  1 h, reflux
المراجع
A novel synthesis of substituted quinolines using ring-closing metathesis (RCM): its application to the synthesis of key intermediates for anti-malarial agents
Theeraladanon, Chumpol; et al, Tetrahedron, 2004, 60(13), 3017-3035

طريقة الإنتاج 20

رد فعل الشرط
1.1 Reagents: Phosphorus oxychloride ;  2 h, heated
1.2 Reagents: Water ;  cooled
1.3 Reagents: Ammonium hydroxide ;  basified
المراجع
Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents
Su, Tong; et al, European Journal of Medicinal Chemistry, 2019, 178, 154-167

طريقة الإنتاج 21

رد فعل الشرط
1.1 heated
1.2 Reagents: Phosphorus oxychloride
المراجع
2-(Quinolin-4-ylthio)-1,3,4-oxadiazole derivatives: Design, synthesis, antibacterial and antifungal studies
Modh, Rahul P.; et al, Indian Journal of Chemistry, 2013, (10), 1318-1324

طريقة الإنتاج 22

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  reflux
2.1 Solvents: Diphenyl ether ;  reflux
3.1 Reagents: Phosphorus oxychloride ;  2 h, heated
3.2 Reagents: Water ;  cooled
3.3 Reagents: Ammonium hydroxide ;  basified
المراجع
Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents
Su, Tong; et al, European Journal of Medicinal Chemistry, 2019, 178, 154-167

4,7-Dichloroquinoline Raw materials

4,7-Dichloroquinoline Preparation Products

4,7-Dichloroquinoline الموردين

Amadis Chemical Company Limited
عضو ذهبي
Audited Supplier مراجعة المورد
(CAS:86-98-6)4,7-Dichloroquinoline
رقم الطلب:A841902
حالة المخزون:in Stock
كمية:1kg
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 30 August 2024 06:54
الأسعار ($):192.0

4,7-Dichloroquinoline الوثائق ذات الصلة

مقالات موصى بها

الموردين الموصى بهم
BIOOKE MICROELECTRONICS CO.,LTD
(CAS:86-98-6)4,7-Dichloroquinoline
578095
نقاء:99%
كمية:kg
الأسعار ($):استفسار
Suzhou Senfeida Chemical Co., Ltd
(CAS:86-98-6)4,7-Dichloroquinoline
sfd14826
نقاء:99.9%
كمية:200kg
الأسعار ($):استفسار